molecular formula C11H10N2O2 B1592867 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester CAS No. 945029-05-0

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester

Cat. No.: B1592867
CAS No.: 945029-05-0
M. Wt: 202.21 g/mol
InChI Key: SWDITGRTPKJPDC-NSCUHMNNSA-N
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Description

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by its CAS Registry Number: 945029-05-0 . Alternative names and synonyms include:

Synonym Type Examples
IUPAC variants methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Simplified systematic names 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Laboratory codes ADE000941 (Sigma-Aldrich), ALA-H479843-1g (Aladdin Scientific)
Registry identifiers PubChem CID 24229251, ChemSpider ID 4528578, MFCD09260185

These synonyms are utilized across chemical databases, commercial catalogs, and research publications.

Molecular Formula and Stereochemical Configuration

The compound has the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . Key stereochemical and structural attributes include:

Property Description
Double bond geometry (E)-configuration at C2-C3 of the acrylic acid moiety
Rotatable bonds 3 (ester carbonyl, acrylic double bond, and pyrrolopyridine linkage)
Hydrogen bonding 1 donor (pyrrole NH), 3 acceptors (ester carbonyl, pyridine/pyrrole N)
XLogP3 1.6 (predicted octanol-water partition coefficient)

The (E)-stereochemistry is critical for molecular interactions in applications such as medicinal chemistry, where spatial arrangement influences binding affinity. The planar pyrrolopyridine system and conjugated double bond contribute to UV-Vis absorption properties, relevant in analytical characterization.

Properties

IUPAC Name

methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDITGRTPKJPDC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640140
Record name Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945029-05-0
Record name Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these steps:

  • Step 1: Construction of the Pyrrolo[2,3-b]pyridine Core
    The pyrrolo[2,3-b]pyridine nucleus is typically synthesized via cyclization reactions involving substituted pyridine and pyrrole precursors or through palladium-catalyzed cross-coupling reactions. Methods such as condensation of 2-aminopyridines with suitable aldehydes or ketones followed by cyclization under acidic or basic conditions are common.

  • Step 2: Introduction of the Acrylic Acid Methyl Ester Side Chain
    The acrylic acid methyl ester moiety is introduced through a Heck-type coupling or Wittig reaction involving the 5-position of the pyrrolo[2,3-b]pyridine ring. The (E)-configuration of the double bond is typically controlled by reaction conditions and choice of reagents.

  • Step 3: Purification and Characterization
    The final product is purified by chromatographic techniques and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Example Synthetic Route (Inferred from Related Literature and Patents)

Step Reagents/Conditions Description Outcome
1 2-Aminopyridine, suitable aldehyde, acid catalyst Condensation to form intermediate imine Formation of pyrrolo[2,3-b]pyridine core
2 Methyl acrylate, palladium catalyst, base, heat Heck coupling at 5-position of pyrrolo[2,3-b]pyridine Introduction of acrylic acid methyl ester side chain (E-isomer)
3 Column chromatography, recrystallization Purification of product Pure this compound

Detailed Research Findings and Notes

  • The compound is known under CAS number 945029-05-0 and has a molecular weight of 202.21 g/mol.

  • The (E)-configuration of the acrylic acid methyl ester is critical for biological activity and is generally favored under Heck coupling conditions, which are commonly used for vinylation of heteroaromatic compounds.

  • Patent US7348323B2 describes the synthesis of pyrrolo[2,3-c]pyridine derivatives with various substitutions, including methods that can be adapted for the preparation of this compound. The patent outlines palladium-catalyzed coupling reactions and cyclization strategies relevant to this compound class.

  • The compound is commercially available in reagent grade, indicating established synthetic routes for laboratory-scale preparation.

Summary Table of Preparation Methods

Preparation Aspect Details
Core Synthesis Cyclization of 2-aminopyridine derivatives or palladium-catalyzed cross-coupling
Side Chain Introduction Heck coupling or Wittig reaction with methyl acrylate to install acrylic acid methyl ester
Stereochemistry Control Reaction conditions favor (E)-configuration of the double bond
Purification Chromatography and recrystallization
Characterization Methods NMR, IR, Mass Spectrometry, Melting Point
Commercial Availability Available as reagent grade chemical (CAS 945029-05-0)
Patent Reference US7348323B2 provides synthetic insights for related pyrrolo[2,3-c]pyridine derivatives

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: TMSCN in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while nucleophilic substitution can introduce various functional groups into the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester is as a protein kinase inhibitor. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant activity against various protein kinases, which are crucial in regulating cellular functions and are implicated in many diseases, including cancer. The compound's structure allows it to interact effectively with kinase active sites, potentially leading to the development of novel anticancer therapeutics .

Antineoplastic Activity

The compound has been studied for its antineoplastic properties. A study demonstrated that pyrrolo[2,3-b]pyridine derivatives could inhibit tumor growth in specific cancer models. The mechanism involves the modulation of signaling pathways essential for cell proliferation and survival. This positions the compound as a candidate for further development in cancer treatment protocols .

Polymer Synthesis

This compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the heterocyclic structure's rigidity and strength. Research indicates that polymers synthesized from this compound exhibit improved performance characteristics compared to conventional polymers .

Coating and Adhesive Formulations

The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong covalent bonds enhances adhesion properties in various substrates, making it valuable in industrial applications where durability is essential.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryProtein Kinase InhibitionEffective against multiple kinases; potential anticancer agent
Antineoplastic ActivityInhibits tumor growth in cancer models
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties
Coatings and AdhesivesImproves adhesion strength across various substrates

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a series of copolymers incorporating this compound into their structure. The resulting materials demonstrated enhanced mechanical properties and thermal resistance, making them suitable for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells . This inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells.

Comparison with Similar Compounds

Key Structural Differences and Functional Group Variations

The following table summarizes critical structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Groups Key Features
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester (Target) C₁₀H₁₀N₂O₂ 190.20 g/mol 5-position Acrylic acid methyl ester α,β-unsaturated ester; planar conjugation
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 864681-18-5) C₁₀H₁₀N₂O₂ 190.20 g/mol 5-position Ethyl ester Increased lipophilicity (logP) compared to methyl ester
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, methyl ester (CAS 394223-02-0) C₉H₈N₂O₂ 176.17 g/mol 2-position Methyl ester Altered electronic effects due to substitution at 2-position
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate C₁₄H₁₁FN₂O₄ 298.25 g/mol 5-position (via O-link) Benzoate ester, fluorine substituent Enhanced steric bulk; potential for π-stacking interactions
3-[3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanoic acid (PDB ID: 0RA) C₁₆H₁₄N₂O₂ 266.30 g/mol 5-position (via phenyl linker) Propanoic acid Extended conjugation; carboxylic acid enhances solubility in polar solvents
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester C₉H₈N₂O₃ 192.17 g/mol 5-position Methyl ester, 2-oxo dihydro Partial saturation reduces aromaticity; potential for hydrogen bonding

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The methyl ester group in the target compound confers moderate lipophilicity (predicted logP ~1.5–2.0), whereas ethyl esters (e.g., CAS 864681-18-5) exhibit higher logP values (~2.5–3.0). Fluorinated analogs (e.g., ) show increased polarity due to the electronegative fluorine atom.
  • Reactivity : The α,β-unsaturated ester in the target compound is prone to Michael addition reactions, unlike saturated analogs (e.g., ) or benzoate derivatives (e.g., ).
  • Solubility: Propanoic acid derivatives (e.g., ) are more water-soluble than ester-containing analogs due to ionizable carboxylic acid groups.

Q & A

Q. Basic Analytical Techniques

  • 1H NMR : Key peaks include the pyrrolopyridine aromatic protons (δ 8.3–8.5 ppm) and methyl ester singlet (δ 3.7–3.9 ppm). Coupling constants (e.g., J = 2.1 Hz for vinyl protons) confirm stereochemistry .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 243.1 (M+H)+ and fragmentation patterns validate the ester and bicyclic moieties .
    Advanced Validation :
  • 13C NMR distinguishes carbonyl carbons (δ 165–170 ppm) and aromatic quaternary carbons.
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

What strategies are used to optimize reaction conditions for scale-up synthesis?

Q. Advanced Process Chemistry

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading to identify optimal parameters.
  • Continuous Flow Chemistry : Reduces side reactions and improves heat transfer for exothermic steps .
  • In-line Analytics (HPLC, IR) : Monitors reaction progress in real time to minimize byproducts .
    Case Study : A 10-fold scale-up achieved 58% yield by replacing THF with DMF (higher boiling point) and using Pd(OAc)₂ instead of PdCl₂ .

How do structural modifications influence the compound’s biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Core Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the pyrrolopyridine ring enhances binding to kinase targets (e.g., PI3K) by 3-fold .
  • Ester Hydrolysis : Replacing the methyl ester with a carboxylic acid improves solubility but reduces cell permeability .
    Methodological Approach :

Synthesize analogs via Suzuki-Miyaura coupling or reductive amination.

Test in vitro using kinase inhibition assays (IC₅₀ values) and molecular docking simulations .

How can contradictions in reported biological activity data be resolved?

Q. Advanced Data Reconciliation

  • Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays.
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to account for variability in hepatic clearance .
  • Orthogonal Validation : Confirm target engagement via thermal shift assays or SPR (surface plasmon resonance) .
    Example : Discrepancies in PI3K inhibition (IC₅₀ = 50 nM vs. 200 nM) were resolved by controlling for ATP levels (1 mM vs. 10 μM) .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced Modeling Techniques

  • Molecular Docking (AutoDock Vina) : Predicts binding modes to ATP pockets (e.g., PI3Kγ) with ΔG values < -9 kcal/mol .
  • MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over 100 ns trajectories.
  • QSAR Models : Relate substituent electronegativity to inhibitory potency (R² > 0.85) .

How are structural analogs designed to improve pharmacokinetic properties?

Q. Advanced Medicinal Chemistry

  • Bioisosteric Replacement : Swap the methyl ester with a trifluoromethyl group to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.3 h) .
  • Prodrug Strategies : Introduce phosphate esters for enhanced aqueous solubility (e.g., 5-substituted derivatives in ) .
  • PEGylation : Attach polyethylene glycol chains to reduce renal clearance .

What are the key challenges in scaling up synthesis while maintaining purity?

Q. Advanced Process Challenges

  • Byproduct Formation : High-temperature steps generate dimeric impurities; mitigated via low-temperature crystallization .
  • Catalyst Recycling : Pd leaching reduces efficiency; immobilized catalysts (e.g., Pd on SiO₂) improve recovery to >90% .
  • Regulatory Compliance : Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester

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